molecular formula C16H16N2O3S B2600363 N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide CAS No. 922370-79-4

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2600363
CAS No.: 922370-79-4
M. Wt: 316.38
InChI Key: CJNLGWGJDUVGQQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide is a synthetic organic compound that features a furan ring, a benzo[d]thiazole ring, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide typically involves the following steps:

  • Formation of the Benzo[d]thiazole Intermediate

    • Starting with 5-methoxy-2-aminobenzenethiol, the compound is cyclized with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
    • Reaction conditions: This step often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.
  • Attachment of the Furan Ring

    • The benzo[d]thiazole intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) to form the N-(furan-2-ylmethyl) derivative.
    • Reaction conditions: This step is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Formation of the Propionamide Group

    • The final step involves the acylation of the N-(furan-2-ylmethyl)benzo[d]thiazole intermediate with propionyl chloride in the presence of a base such as triethylamine (TEA).
    • Reaction conditions: This step is usually performed at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction

    • The nitro group, if present, can be reduced to an amine.
    • Common reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
  • Substitution

    • The methoxy group on the benzo[d]thiazole ring can be substituted with nucleophiles.
    • Common reagents: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its unique structural features.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Cancer Research: Its ability to interact with biological targets could be explored for anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The furan and benzo[d]thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)propionamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(furan-2-ylmethyl)-N-(5-methylbenzo[d]thiazol-2-yl)propionamide: The presence of a methyl group instead of a methoxy group can alter its chemical properties and applications.

Uniqueness

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide is unique due to the presence of both a furan ring and a methoxy-substituted benzo[d]thiazole ring, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-15(19)18(10-12-5-4-8-21-12)16-17-13-9-11(20-2)6-7-14(13)22-16/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNLGWGJDUVGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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